Ethyl 2-bromo-4-formylnicotinate
Description
Ethyl 2-bromo-4-formylnicotinate is a nicotinic acid derivative featuring a bromo substituent at position 2, a formyl group at position 4, and an ethyl ester moiety at position 3 of the pyridine ring. The formyl group in this compound likely enhances its reactivity, enabling participation in condensation or nucleophilic addition reactions, which are critical for constructing complex heterocycles or drug candidates .
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
ethyl 2-bromo-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
OBJCRYAITMEYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-formylnicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Ethyl 2-amino-4-formylnicotinate, ethyl 2-thio-4-formylnicotinate.
Oxidation: Ethyl 2-bromo-4-carboxynicotinate.
Reduction: Ethyl 2-bromo-4-hydroxymethylnicotinate.
Scientific Research Applications
Ethyl 2-bromo-4-formylnicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and formyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Ethyl 2-bromo-4-formylnicotinate can be compared to structurally related brominated nicotinate esters, such as Ethyl 5-bromo-4,6-dichloronicotinate (). Below is a detailed analysis:
| Property | This compound | Ethyl 5-bromo-4,6-dichloronicotinate |
|---|---|---|
| Molecular Formula | C₉H₈BrNO₃ (hypothetical) | C₈H₆BrCl₂NO₂ |
| Molecular Weight | ~274.07 (estimated) | 298.95 |
| Substituents | Br (C2), CHO (C4), COOEt (C3) | Br (C5), Cl (C4, C6), COOEt (C3) |
| XLogP3 | ~1.5–2.0 (estimated, due to polar CHO) | 3.4 |
| Hydrogen Bond Acceptors | 4 (ester O, formyl O, pyridine N) | 3 (ester O, pyridine N) |
| Reactivity | Formyl enables condensations (e.g., Schiff bases) | Halogens favor nucleophilic substitutions |
Research Findings and Limitations
- Synthetic Challenges : The formyl group in this compound may complicate stability under acidic/basic conditions, unlike halogenated analogs, which are more robust .
- Data Gaps : The provided evidence lacks experimental data (e.g., NMR, XRD) for this compound, necessitating further studies to confirm properties.
Biological Activity
Ethyl 2-bromo-4-formylnicotinate is a derivative of nicotinic acid characterized by its unique molecular structure, which includes a bromine atom at the second position and a formyl group at the fourth position. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its antimicrobial properties and possible interactions with various metabolic pathways.
- Molecular Formula : C₉H₈BrN₃O₂
- Structural Features :
- Bromine substitution at the 2-position enhances reactivity.
- Formyl group at the 4-position contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity , making it a potential candidate for antibiotic development. Studies have shown that this compound can inhibit specific enzymes involved in bacterial metabolism, suggesting its role in combating bacterial infections.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth and survival.
- Receptor Interactions : Preliminary studies suggest it could interact with receptors involved in metabolic pathways, offering insights into its therapeutic applications against metabolic disorders and cancers.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated a notable reduction in bacterial viability, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
- Enzyme Interaction Analysis : In vitro assays demonstrated that this compound inhibits key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2; formyl group | Significant antimicrobial properties |
| Ethyl 2-bromo-4-chloronicotinate | Chlorine instead of bromine | Moderate antimicrobial activity |
| Ethyl 4-formylnicotinate | No bromine substitution | Limited activity compared to brominated version |
This comparative analysis highlights how the specific substitutions on the nicotinic framework influence both chemical reactivity and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
